![molecular formula C14H16ClN3 B7627629 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has been synthesized using various methods, including the one-pot reaction of o-phenylenediamine, 6-chloropyridine-3-carbaldehyde, and methyl vinyl ketone.
Mecanismo De Acción
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. It has also been proposed that the compound inhibits the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, it has been found to have antifungal activity by inhibiting the growth of Candida albicans, a fungus that can cause infections in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anticancer, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer, fungal infections, and viral infections. Another direction is to explore the mechanism of action of the compound and its interaction with cellular targets. Additionally, further research is needed to optimize the synthesis method of the compound and improve its solubility in water, which can facilitate its use in lab experiments and drug development.
Métodos De Síntesis
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole has been achieved using various methods, including the one-pot reaction of o-phenylenediamine, 6-chloropyridine-3-carbaldehyde, and methyl vinyl ketone. This method involves the condensation of the three reactants in the presence of a base catalyst, such as potassium carbonate, in ethanol. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the desired benzimidazole derivative.
Aplicaciones Científicas De Investigación
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis and inhibit cell proliferation. It has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus.
Propiedades
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-10-17-12-4-2-3-5-13(12)18(10)9-11-6-7-14(15)16-8-11/h6-8H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDBTXBBUAWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CN=C(C=C3)Cl)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

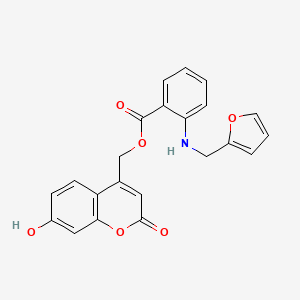
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)
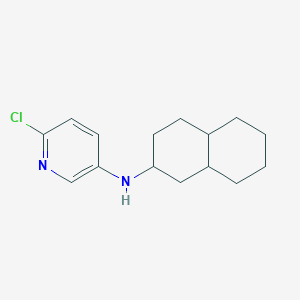
![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
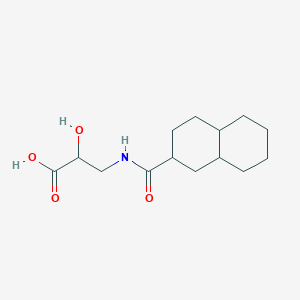
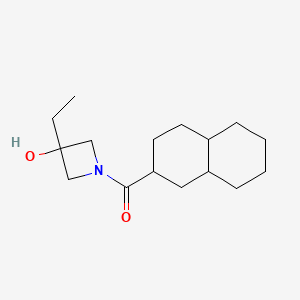
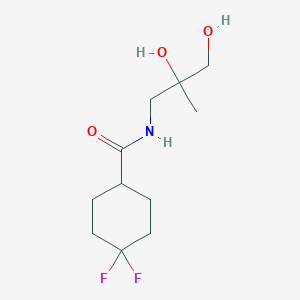
![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)